molecular formula C20H24N2O2 B2822460 2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide CAS No. 953168-08-6

2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide

Cat. No.: B2822460
CAS No.: 953168-08-6
M. Wt: 324.424
InChI Key: NOGKAEDLQYZRJG-UHFFFAOYSA-N
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Description

2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is a compound that features a phenoxy group, a pyrrolidine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Group: The phenoxy group can be introduced through the reaction of phenol with an appropriate halide under basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds.

    Formation of the Acetamide Moiety: The acetamide group is usually introduced through the reaction of an amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The acetamide moiety can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamide Derivatives: Compounds with similar phenoxy and acetamide groups.

    Pyrrolidine Derivatives: Compounds featuring the pyrrolidine ring.

Uniqueness

2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is unique due to the combination of its phenoxy, pyrrolidine, and acetamide moieties. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.

Biological Activity

2-Phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is a synthetic organic compound that falls within the class of phenoxyacetamides. Its unique structural features, including a phenoxy group, a pyrrole ring, and an acetamide moiety, have drawn attention for potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H22N2O2\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_2

This compound's structure contributes to its interaction with various biological targets, making it a candidate for therapeutic applications.

Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes. Notably, it has been shown to inhibit:

  • Enoyl ACP reductase : An enzyme involved in fatty acid biosynthesis.
  • Dihydrofolate reductase : A critical enzyme in nucleotide synthesis.

These interactions suggest potential applications in metabolic disorders and cancer therapy.

Biological Activity Overview

Pharmacological Applications : The compound has been investigated for various pharmacological activities, including:

  • Anticancer Activity : Preliminary studies have demonstrated that derivatives of acetamides, including this compound, exhibit cytotoxic effects against several human cancer cell lines such as MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT-116 (colon cancer) .
  • Anticonvulsant Activity : Similar compounds have shown promise in treating epilepsy by modulating neuronal activity. For instance, related derivatives have been evaluated for their anticonvulsant properties using animal models .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Cytotoxicity Studies :
    • A study assessed the cytotoxic activity of various acetamide derivatives against human cancer cell lines using the MTT assay. Results indicated that several compounds showed significant cytotoxic effects, suggesting that modifications to the acetamide structure can enhance anticancer activity .
  • Anticonvulsant Screening :
    • In an investigation focused on anticonvulsant activity, compounds were tested in models of epilepsy. The results highlighted that certain derivatives exhibited protective effects against seizures, indicating their potential as therapeutic agents for epilepsy .
  • Enzyme Inhibition Studies :
    • Research into the mechanism of action revealed that this compound effectively inhibits key enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamideStructureSignificant anticancer activity
N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamideStructureModerate cytotoxicity
N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamideStructureNotable activity against multiple cancer cell lines

Properties

IUPAC Name

2-phenoxy-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c23-20(16-24-19-6-2-1-3-7-19)21-13-12-17-8-10-18(11-9-17)22-14-4-5-15-22/h1-3,6-11H,4-5,12-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGKAEDLQYZRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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